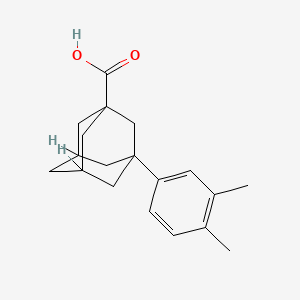
ヨウ化アリル
概要
説明
It is a pale yellow liquid with a density of 1.837 g/cm³ and a boiling point of approximately 101-103°C . This compound is used extensively in organic synthesis, particularly in the preparation of other organic compounds such as N-alkyl-2-pyrrolidones, sorbic acid esters, and organometallic catalysts .
Synthetic Routes and Reaction Conditions:
From Allyl Alcohol and Methyl Iodide: Allyl iodide can be synthesized by reacting allyl alcohol with methyl iodide in the presence of triphenyl phosphite.
Finkelstein Reaction: This method involves the substitution of an allyl halide (such as allyl chloride or allyl bromide) with sodium iodide in acetone.
From Glycerol: Another method involves the reaction of elemental phosphorus and iodine with glycerol.
Industrial Production Methods: Industrial production of allyl iodide typically involves the Finkelstein reaction due to its simplicity and efficiency. The reaction is carried out under mild conditions, making it suitable for large-scale production .
Types of Reactions:
Substitution Reactions: Allyl iodide undergoes nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction Reactions: Allyl iodide can be reduced to form allyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for substitution reactions.
Oxidation: Various oxidizing agents such as potassium permanganate can be used.
Reduction: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products:
科学的研究の応用
Allyl iodide is used in various scientific research applications:
作用機序
Target of Action
Allyl iodide, also known as 3-iodopropene, is an organic halide that is primarily used in the synthesis of other organic compounds . Its primary targets are the reactants in these synthesis reactions, which include N-alkyl-2-pyrrolidones, sorbic acid esters, 5,5-disubstituted barbituric acids, and organometallic catalysts .
Mode of Action
Allyl iodide interacts with its targets through various chemical reactions. For instance, when unsaturated amines are carbonylated in the presence of Co2(CO)8, N-alkyl pyrrolidones are obtained . Similarly, carbonylation of allyl halides in the presence of primary amines and a rhodium compound affords the same products . If allyl derivatives are carbonylated in the presence of acetylene by means of Ni (CO)4 and water or methanol at 20 °C, the acetylene adds onto the allyl halide and 2-cis-5-dienoic acids or esters or sorbic acid esters are obtained .
Biochemical Pathways
The biochemical pathways affected by allyl iodide are primarily those involved in the synthesis of the aforementioned organic compounds. The exact pathways and their downstream effects can vary depending on the specific synthesis reaction and the reactants involved .
Pharmacokinetics
It’s worth noting that allyl iodide is a pale yellow liquid with a density of 1837 g/cm^3 . It has a melting point of -99 °C and a boiling point of 101 to 103 °C . These properties can impact its behavior and availability in a chemical reaction.
Result of Action
The result of allyl iodide’s action is the formation of new organic compounds. For example, it can contribute to the formation of N-alkyl-2-pyrrolidones, sorbic acid esters, 5,5-disubstituted barbituric acids, and organometallic catalysts .
Action Environment
The action of allyl iodide can be influenced by various environmental factors. For instance, it can be stored for up to three months in a dark freezer at -5 °C before decomposition into free iodine becomes apparent . Additionally, the reactions involving allyl iodide can be sensitive to temperature, as evidenced by the carbonylation reaction that occurs at 20 °C .
生化学分析
Biochemical Properties
Allyl iodide plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is known to interact with several enzymes and proteins, facilitating various biochemical transformations. For instance, allyl iodide can act as a precursor for the generation of allyl radicals, which are essential intermediates in many organic synthesis reactions . Additionally, it has been observed to interact with molybdenum trioxide (MoO3) and bismuth oxide (Bi2O3), forming complexes that are useful in catalytic processes . These interactions highlight the versatility of allyl iodide in biochemical applications.
Cellular Effects
The effects of allyl iodide on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Allyl iodide can induce oxidative stress and modulate inflammatory responses in cells. It also affects cell proliferation, apoptosis, and cell cycle regulation . These cellular effects are mediated through its interaction with various signaling molecules and transcription factors, which ultimately influence gene expression and metabolic pathways.
Molecular Mechanism
At the molecular level, allyl iodide exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of allyl radicals, which can participate in various radical-mediated reactions. These radicals can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . Additionally, allyl iodide can undergo nucleophilic substitution reactions, where it acts as an electrophile, reacting with nucleophiles to form new chemical bonds . These molecular interactions are fundamental to the biochemical activity of allyl iodide.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of allyl iodide can change over time due to its stability and degradation properties. Allyl iodide is relatively stable when stored in hexane at low temperatures, but it can decompose into free iodine over time . This decomposition can affect its long-term efficacy in biochemical experiments. Studies have shown that allyl iodide can be stored for up to three months in a dark freezer before significant degradation occurs . Understanding these temporal effects is crucial for optimizing its use in laboratory research.
Dosage Effects in Animal Models
The effects of allyl iodide vary with different dosages in animal models. At low doses, allyl iodide can induce beneficial biochemical reactions, such as the formation of allyl radicals for synthetic applications. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Allyl iodide is involved in several metabolic pathways, primarily through its conversion to allyl radicals. These radicals can participate in various metabolic reactions, including the synthesis of complex organic molecules . The interaction of allyl iodide with enzymes such as molybdenum trioxide and bismuth oxide further influences its metabolic activity . These pathways are essential for understanding the biochemical role of allyl iodide in cellular processes.
Transport and Distribution
Within cells and tissues, allyl iodide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of allyl iodide within tissues is influenced by its chemical properties, such as solubility and reactivity. These factors determine its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of allyl iodide is critical for its biochemical activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that allyl iodide exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity and gene expression.
類似化合物との比較
- Allyl Chloride (C3H5Cl)
- Allyl Bromide (C3H5Br)
- Allyl Fluoride (C3H5F)
Comparison:
- Reactivity: Allyl iodide is more reactive than allyl chloride and allyl bromide due to the weaker carbon-iodine bond compared to carbon-chlorine and carbon-bromine bonds .
- Applications: While all these compounds are used in organic synthesis, allyl iodide is preferred when a higher reactivity is required .
- Stability: Allyl iodide is less stable than its chloride and bromide counterparts and needs to be stored under specific conditions to prevent decomposition .
特性
IUPAC Name |
3-iodoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5I/c1-2-3-4/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEHLDPGIKPNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5I | |
| Record name | ALLYL IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060302 | |
| Record name | 3-Iodo-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl iodide appears as a yellow liquid with a pungent odor. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. Very irritating to skin, eyes and mucous membranes. Poisonous by ingestion and inhalation. Used to make other chemicals., Yellowish liquid with a pungent unpleasant odor; Darkened by light and air evolving iodine; [Merck Index] Clear dark red liquid; [Sigma-Aldrich MSDS] | |
| Record name | ALLYL IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
556-56-9 | |
| Record name | ALLYL IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Iodo-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYL IODIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 3-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Iodo-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46830QOA4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allyl iodide?
A1: The molecular formula of allyl iodide is C3H5I, and its molecular weight is 167.98 g/mol. []
Q2: What are some key spectroscopic features of allyl iodide?
A2: * UV-Vis Spectroscopy: Allyl iodide exhibits absorptions in the far-ultraviolet region, with new bands tentatively assigned to π ← n and π ← π transitions. []* IR Spectroscopy: The emission spectrum shows dominant activity in the CH2 wag and the C=C stretch, reflecting the molecule's dynamics in the excited state. []
Q3: What is a major application of allyl iodide in organic synthesis?
A3: Allyl iodide is a common reagent for introducing allyl groups into molecules. It readily participates in reactions with various nucleophiles, enabling the synthesis of complex molecules. [, ]
Q4: How does the structure of allyl iodide influence its reactivity?
A4: The presence of both the carbon-iodine bond and the carbon-carbon double bond in allyl iodide makes it susceptible to a variety of reactions, including nucleophilic substitution, addition reactions, and radical reactions. [, , , , ]
Q5: Can you provide an example of a reaction where allyl iodide acts as an allylating agent?
A5: Allyl iodide reacts with carbonyl compounds in the presence of stannous halide to yield homoallylic alcohol derivatives. This reaction proceeds through the formation of allyltin dihaloiodide in situ, which then reacts with the carbonyl compound. []
Q6: What role does copper play in reactions involving allyl iodide?
A6: Copper-mediated allylic substitution reactions using allyl iodide are common in organic synthesis. Studies suggest that organocuprates exhibit superior reactivity in these transformations compared to their silver and gold counterparts. []
Q7: How does allyl iodide interact with transition metal complexes?
A7: Transition metal complexes in low oxidation states can react with allyl iodide. For instance, [(phen)M]+• (M = Ni, Pd, Pt) reacts with allyl iodide to form [(phen)M(CH2CHCH2)]+. These reactions highlight the potential of allyl iodide in organometallic chemistry. []
Q8: What are the main products of allyl iodide pyrolysis?
A8: The pyrolysis of allyl iodide at high temperatures (800-1100 °C) primarily yields diallyl, propylene, allene, methylacetylene, benzene, and an unidentified product. The C-C bonds of allyl iodide remain largely intact during pyrolysis. []
Q9: What is the primary photodissociation pathway of allyl iodide at 193 nm?
A10: Upon excitation at 193 nm, allyl iodide undergoes C-I bond fission, producing allyl radicals and iodine atoms. Both ground state I(2P3/2) and spin-orbit excited I(2P1/2) are observed, with the latter being the dominant channel. [, ]
Q10: How does rotational energy influence the stability of allyl radicals generated from allyl iodide?
A11: Allyl radicals produced from the I(2P1/2) channel with internal energies above the dissociation barrier to allene + H can exhibit stability due to centrifugal effects. The significant rotational energy imparted during photolysis contributes to this stability. []
Q11: What is the rate constant for the self-reaction of allyl peroxy radicals?
A12: The rate constant for the self-reaction of allyl peroxy radicals (2CH2CHCH2O2) is measured to be k13 = (6.8 ± 1.3) × 10-13 cm3 molecule-1 s-1. []
Q12: Have computational methods been used to study allyl iodide?
A13: Yes, computational studies employing Density Functional Theory (DFT) have been instrumental in understanding the reactivity of allyl iodide with various species, including transition metal complexes and copper hydride anions. [, , ]
Q13: What insights have computational studies provided into the reactivity of allyl iodide with copper hydride anions?
A14: DFT calculations reveal that [CuH2]- shows greater reactivity than [Cu2H3]- due to a higher energy HOMO. The calculations also explain the reactivity differences observed between CS2 and CO2 with [CuH2]-, highlighting the influence of electronic structure on reactivity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


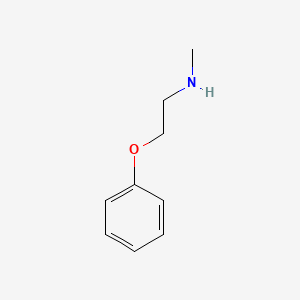


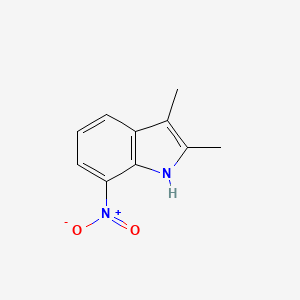
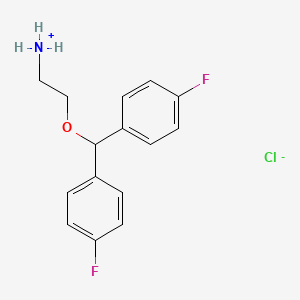
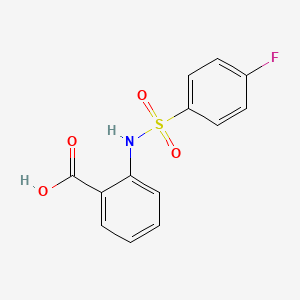
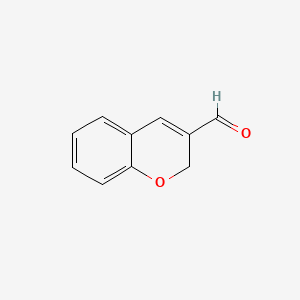
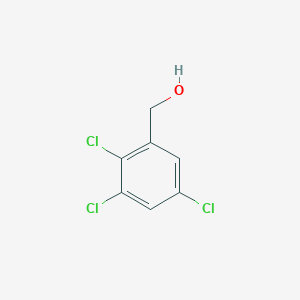
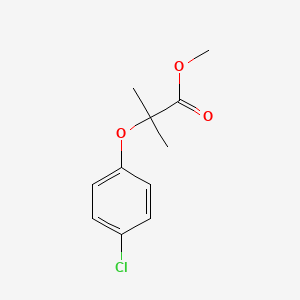
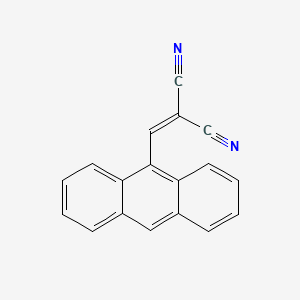
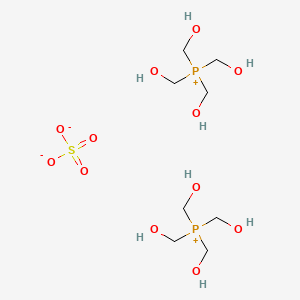
![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)

